molecular formula C10H13NO5S B14653415 Latumcidin sulfate CAS No. 43043-59-0

Latumcidin sulfate

Cat. No.: B14653415
CAS No.: 43043-59-0
M. Wt: 259.28 g/mol
InChI Key: SIPQDYXVATXSEP-YMWUIOJXSA-N
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Description

Latumcidin sulfate, also known as abikoviromycin, is a piperidine-containing alkaloid of polyketide origin isolated from actinomycetes. It belongs to a class of bioactive compounds with demonstrated antimicrobial, antiviral, and cytotoxic activities . Latumcidin was first identified in 1973 and later confirmed to be identical to abikoviromycin through structural and functional analyses . The compound is characterized by its unique bicyclic structure, which contributes to its mechanism of action, primarily targeting bacterial cell wall synthesis and interfering with nucleic acid metabolism in eukaryotic cells .

Properties

CAS No.

43043-59-0

Molecular Formula

C10H13NO5S

Molecular Weight

259.28 g/mol

IUPAC Name

(10Z)-10-ethylidene-2-oxa-6-azatricyclo[5.3.0.01,3]deca-6,8-diene;sulfuric acid

InChI

InChI=1S/C10H11NO.H2O4S/c1-2-7-3-4-8-10(7)9(12-10)5-6-11-8;1-5(2,3)4/h2-4,9H,5-6H2,1H3;(H2,1,2,3,4)/b7-2-;

InChI Key

SIPQDYXVATXSEP-YMWUIOJXSA-N

Isomeric SMILES

C/C=C\1/C=CC2=NCCC3C12O3.OS(=O)(=O)O

Canonical SMILES

CC=C1C=CC2=NCCC3C12O3.OS(=O)(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of latumcidin sulfate involves the fermentation of Streptomyces sp. under controlled conditions. The fermentation medium typically contains carbon sources such as glucose, glycerol, and sucrose, along with nitrogen sources like asparagine and peptone. The fermentation is carried out at a temperature of 27-28°C with continuous shaking to ensure proper aeration .

Industrial Production Methods: Industrial production of this compound follows similar fermentation protocols but on a larger scale. The fermentation broth is subjected to extraction and purification processes to isolate the antibiotic. Techniques such as solvent extraction, crystallization, and chromatography are employed to obtain pure this compound .

Chemical Reactions Analysis

Types of Reactions: Latumcidin sulfate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its efficacy or reduce its toxicity.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which may exhibit different antimicrobial properties or improved pharmacokinetic profiles .

Scientific Research Applications

    Chemistry: It serves as a model compound for studying the synthesis and modification of antibiotics.

    Biology: Researchers use latumcidin sulfate to investigate microbial resistance mechanisms and the development of new antimicrobial agents.

    Medicine: Its broad-spectrum antimicrobial activity makes it a promising candidate for treating bacterial infections, especially those resistant to conventional antibiotics.

    Industry: this compound is explored for its potential use in agricultural settings to control plant pathogens.

Mechanism of Action

Latumcidin sulfate exerts its antimicrobial effects by inhibiting bacterial cell wall synthesis. It targets specific enzymes involved in the peptidoglycan biosynthesis pathway, leading to cell lysis and death. The compound’s unique structure allows it to bind effectively to these enzymes, making it highly potent against a wide range of bacteria .

Comparison with Similar Compounds

Comparison with Similar Compounds

Latumcidin sulfate shares structural and functional similarities with other actinomycete-derived alkaloids, including coelimycin P, cyclizidine, piericidins, and streptazoles. Below is a comparative analysis based on available research:

Table 1: Structural and Functional Comparison of this compound with Analogous Compounds

Compound Structural Class Primary Bioactivity Target Pathway Key Differentiator
This compound Piperidine-polyketide Antimicrobial, antiviral, cytotoxic Cell wall synthesis, RNA/DNA Bicyclic core; broad-spectrum activity
Coelimycin P Polyketide Antifungal, antibacterial Membrane disruption Linear polyketide chain
Cyclizidine Piperidine-alkaloid Cytotoxic, antitumor DNA intercalation Monocyclic structure
Piericidins Pyridine-polyketide Inhibitors of mitochondrial complex I Electron transport chain Insecticidal properties
Streptazoles Thiazole-containing Antihypertensive, cholesterol-lowering Cholesterol biosynthesis Thiazole ring; non-antimicrobial

Key Findings:

Spectrum of Activity : this compound exhibits broader antimicrobial activity compared to coelimycin P and streptazoles, which are more specialized in antifungal or metabolic regulation, respectively .

Structural Uniqueness: The bicyclic piperidine-polyketide hybrid of latumcidin distinguishes it from monocyclic analogs like cyclizidine, enhancing its stability and target binding affinity .

Mechanistic Divergence : Unlike piericidins, which disrupt mitochondrial function, latumcidin directly inhibits bacterial cell wall synthesis, a trait shared with β-lactam antibiotics but with a distinct molecular scaffold .

Toxicity Profile : Latumcidin’s cytotoxicity in mammalian cells is higher than that of streptazoles, limiting its therapeutic window compared to compounds with metabolic targets .

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